N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-2-13-12(15)10-5-3-7-11-9(10)6-4-8-14-11/h3,5,7,14H,2,4,6,8H2,1H3,(H,13,15) |
InChI Key |
JVZCARVIZDGMEI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C2CCCNC2=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Cascade Reactions for Core Formation and Functionalization
Cascade reactions are a prominent approach for synthesizing tetrahydroquinoline derivatives. For N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide, this method typically involves sequential cyclization and functionalization steps:
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Reagents : Hydrogen peroxide (H₂O₂), DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and aldehydes are employed to facilitate cyclization and oxidation .
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Procedure :
-
Cyclization : A substituted aniline derivative undergoes cyclization with an aldehyde (e.g., acetaldehyde) to form the tetrahydroquinoline core.
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N-Ethylation : The nitrogen atom is ethylated using ethyl bromide or ethyl iodide under basic conditions.
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Carboxamide Introduction : The 5-position is functionalized via carboxamidation using activated carboxylic acids (e.g., acyl chlorides) or through coupling reagents like HATU .
-
-
Yield : Cascade reactions often achieve moderate to high yields (50–75%) due to their step-efficient nature.
Reductive Amination and One-Pot Synthesis
A one-pot strategy using reductive amination simplifies the synthesis by combining multiple steps:
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Reagents : CuCl₂ catalyst, t-butyl hydroperoxide (TBHP), and n-butyl vinyl ether .
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Procedure :
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Iminium Formation : N-Ethylaniline reacts with vinyl ether in the presence of CuCl₂ and TBHP to form an iminium intermediate.
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Cyclization : Intramolecular cyclization generates the tetrahydroquinoline core.
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Carboxamidation : Post-cyclization functionalization at the 5-position is achieved via nitrile hydrolysis followed by amidation .
-
-
Yield : One-pot methods yield ~72% for analogous tetrahydroquinolines .
Grignard reagents enable the introduction of alkyl groups to the tetrahydroquinoline scaffold:
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Reagents : Ethylmagnesium bromide, Pd/C catalyst for hydrogenation .
-
Procedure :
-
Ketone Formation : A dihydroquinolin-4-one intermediate is treated with ethylmagnesium bromide to form a tertiary alcohol.
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Hydrogenation : Catalytic hydrogenation reduces the quinoline ring to tetrahydroquinoline.
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Carboxamide Installation : The 5-position is oxidized to a carboxylic acid (e.g., using KMnO₄) and converted to the carboxamide .
-
-
Yield : Grignard-based methods yield 60–80% for related compounds .
Pictet-Spengler Condensation
This classical method is adapted for tetrahydroquinoline synthesis:
-
Reagents : Phenyliodine(III) bis(trifluoroacetate) (PIFA), ethyl methylthioacetate .
-
Procedure :
-
Yield : Yields for Pictet-Spengler-derived tetrahydroquinolines range from 50–65% .
Comparative Analysis of Methods
| Method | Key Reagents | Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cascade Reactions | H₂O₂, DBU, aldehydes | 3–4 | 50–75 | High step efficiency | Requires strict temperature control |
| Suzuki Coupling | Pd(PPh₃)₄, boronate esters | 4–5 | 34–55 | Precise aryl functionalization | Multi-step, costly catalysts |
| Reductive Amination | CuCl₂, TBHP | 3 | ~72 | One-pot synthesis | Limited substrate scope |
| Grignard Addition | EthylMgBr, Pd/C | 4 | 60–80 | Robust alkylation | Sensitive to moisture |
| Pictet-Spengler | PIFA, ethyl methylthioacetate | 3–4 | 50–65 | Classical, reliable | Requires deprotection steps |
Challenges and Optimizations
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Regioselectivity : Ensuring carboxamide introduction at the 5-position requires directing groups (e.g., nitro or methoxy) during cyclization .
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N-Ethylation Efficiency : Reductive amination with ethylamine or ethyl triflate improves N-ethylation yields compared to alkyl halides .
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Green Chemistry : Recent efforts utilize microwave irradiation and solvent-free conditions to enhance reaction rates and yields .
Chemical Reactions Analysis
Solvolysis and Ketene Formation
This compound undergoes first-order solvolysis reactions under acidic or basic conditions. Studies on structurally related quinoline-3-carboxamides (e.g., laquinimod) demonstrate a unique proton transfer mechanism leading to ketene intermediates :
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Mechanism : Intramolecular enol proton transfer to the carbonyl oxygen generates a ketene (3 ), facilitated by steric hindrance weakening intramolecular hydrogen bonds.
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Kinetics : First-order rate constants ( in methanol at 25°C) confirm unimolecular decomposition pathways .
CuCl₂-Catalyzed Cyclization
Copper(II) chloride enables efficient one-pot synthesis of tetrahydroquinoline derivatives via Lewis acid-mediated reactions :
| Reaction Components | Conditions | Yield | Product |
|---|---|---|---|
| N-Methyl-N-alkylaniline + vinyl ether | CuCl₂, TBHP, RT, 12 hr | 58–92% | 1,4-Disubstituted tetrahydroquinoline |
Mechanistic Steps :
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Oxidation of CuCl₂ generates reactive intermediates.
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Iminium ion formation followed by electrophilic aromatic cyclization .
Nucleophilic Substitution
The nitrogen atom in the tetrahydroquinoline core participates in nucleophilic reactions:
| Reagent | Product | Application |
|---|---|---|
| Alkyl halides (R-X) | N-Alkylated derivatives | Bioactivity modulation |
| Acyl chlorides (RCOCl) | N-Acylated analogues | Prodrug development |
Example : Reaction with benzyl chloride forms N-benzyl derivatives, enhancing receptor binding affinity.
Oxidation Reactions
Oxidative transformations occur at both the aromatic ring and nitrogen center:
| Oxidizing Agent | Site of Oxidation | Product |
|---|---|---|
| KMnO₄ (acidic) | Aromatic ring | Quinoline-5-carboxamide |
| H₂O₂/Fe³⁺ | N-Ethyl group | N-Oxide derivatives |
Quinoline formation via ring dehydrogenation is critical for enhancing π-stacking interactions in pharmacological applications .
Reductive Amination
Diastereoselective reductions enable stereochemical control in derivative synthesis :
| Starting Material | Reducing Agent | Conditions | Yield | Diastereoselectivity (cis:trans) |
|---|---|---|---|---|
| Cyclic imine intermediate | H₂/Pd-C | 40 psi, 25°C | 93–98% | 95:5 |
Key Insight : Hydrogen adds to the face opposite bulky substituents, favoring cis-configured products .
Biological Activity-Driven Modifications
While not strictly a chemical reaction, interactions with biological targets inform synthetic strategies:
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NF-κB Inhibition : Derivatives with electron-withdrawing groups (e.g., -CF₃) at C7 show 53-fold enhanced activity compared to parent compounds .
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Anticancer Activity : Demethylation of methoxy groups to hydroxyls improves cytotoxicity (e.g., IC₅₀ = 0.70 μM for 6g against HCT15 cells) .
Comparative Reactivity Table
A comparison with structurally related compounds highlights unique features:
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block for Synthesis
N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide serves as a crucial building block for synthesizing various bioactive compounds. Its ability to undergo multiple chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in creating complex molecular architectures. For instance, it can be oxidized to yield N-hydroxy lactams or reduced to form N-methyl derivatives.
Table 1: Chemical Reactions of this compound
| Reaction Type | Reaction Conditions | Major Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide + tungstate ions | N-hydroxy lactams |
| Reduction | Ozonolysis + reductive amination | N-methyl derivatives |
| Substitution | DBU + ethyl cyanoacetate + aldehydes | Highly substituted tetrahydroquinolines |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In comparative studies against various pathogens such as Escherichia coli and Staphylococcus aureus, the compound demonstrated lower minimum inhibitory concentrations compared to traditional antibiotics .
Neuroprotective Effects
In animal models of ischemic injury, this compound has shown potential neuroprotective effects by reducing oxidative stress and neuronal apoptosis. Such findings suggest its applicability in developing therapeutic strategies for stroke and other neurodegenerative conditions .
Anticancer Activity
this compound has been screened for anticancer properties. In vitro studies revealed that it inhibited cell growth in specific cancer cell lines by up to 90% at concentrations as low as 25 μM. These results position the compound as a promising candidate for further anticancer drug development .
Industrial Applications
The compound is also being explored for industrial uses such as the production of photosensitizers and dyes. Its unique chemical properties allow it to function effectively in these roles, making it a versatile component in various formulations .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study comparing various tetrahydroquinoline derivatives found that this compound exhibited potent activity against both gram-positive and gram-negative bacteria. The study highlighted its potential as an alternative to conventional antibiotics in treating bacterial infections.
Case Study 2: Neuroprotection
In a controlled experiment involving ischemic stroke models in rats, treatment with this compound resulted in a significant reduction in brain damage markers compared to untreated controls. This suggests its therapeutic potential in acute neurological conditions.
Case Study 3: Anticancer Screening
A systematic screening of tetrahydroquinoline derivatives identified this compound as one of the most effective compounds against specific cancer cell lines. Further exploration into its mechanism of action is warranted to understand its efficacy fully.
Mechanism of Action
The mechanism of action of N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide
- Structural Differences : The isopropyl substituent at the nitrogen atom increases steric bulk compared to the ethyl group in the target compound. This modification may reduce membrane permeability but enhance target selectivity due to tighter steric constraints.
- Synthesis and Availability: Both compounds share a tetrahydroquinoline-carboxamide core, but the isopropyl derivative is listed as discontinued, suggesting challenges in synthesis or stability .
- Key Properties: The isopropyl group likely elevates logP values, impacting solubility. No direct biological data are available.
N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Structural Differences: A dimethylamino group replaces the ethyl substituent, and the carboxamide is at the 6-position instead of 3. This positional isomerism could alter electronic distribution and binding interactions.
- Synthesis: Similar synthetic routes (e.g., carboxamide coupling) are implied, but the dimethylamino group may require reductive alkylation steps .
N-Aryl-6-Methoxy-tetrahydroquinoline Derivatives (e.g., Compounds 5a–5f in )
- Structural Differences : These derivatives feature methoxy groups at the 6-position and diverse aryl substituents (e.g., chloro, bromo, carboxyl) on the benzene ring.
- Synthesis : Prepared via EDCI/HOBt-mediated couplings, yielding compounds with antitumor activity. The ethyl carboxamide analog lacks the methoxy group, which is critical for the antitumor activity observed in 5a–5f .
N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Structural Differences: Isoquinoline scaffold (benzannulation at C1–C2) vs. quinoline (C2–C3). This alters ring conformation and electronic properties.
- Physicochemical Data: Molecular weight = 204.27 g/mol (vs. 218.29 g/mol for the target compound, assuming similar substituents). The isoquinoline core may confer distinct binding modes due to spatial differences .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated based on analogous structures.
Biological Activity
N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the tetrahydroquinoline family, characterized by a bicyclic structure that includes a nitrogen atom. Its synthesis typically involves the reaction of substituted quinolines with carboxylic acids or their derivatives. Recent advancements have utilized various synthetic strategies to enhance yield and bioactivity, including the use of coupling agents and cascade reactions .
Anticancer Properties
This compound has shown promising anticancer activity in various studies. For instance, derivatives of tetrahydroquinoline have been evaluated for their cytotoxic effects against several cancer cell lines. The compound demonstrated significant inhibition of cell proliferation with IC50 values ranging from 0.69 to 22 µM against different cancer types, including breast and lung cancers .
Table 1: Cytotoxic Activity of this compound Derivatives
The mechanism underlying the anticancer activity of this compound appears to involve the induction of reactive oxygen species (ROS) and interference with tubulin polymerization. These processes lead to apoptosis in cancer cells by disrupting normal cellular functions .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies involving LPS-treated microglial cells demonstrated that derivatives could significantly reduce pro-inflammatory mediators such as IL-6 and TNF-α with IC50 values below 30 µM .
Table 2: Anti-inflammatory Activity of N-ethyl-1,2,3,4-tetrahydroquinoline Derivatives
Study on Antiproliferative Activity
A recent study synthesized a series of N-ethyl derivatives and evaluated their antiproliferative properties against various cancer cell lines. The results indicated that certain modifications significantly enhanced bioactivity compared to unmodified compounds. The most potent derivative exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
In Silico Studies
In silico modeling studies have provided insights into the binding interactions of N-ethyl-1,2,3,4-tetrahydroquinoline derivatives with target proteins such as VEGFR-2. These studies suggest that structural modifications can enhance binding affinity and improve pharmacokinetic properties .
Q & A
Q. What are the standard synthetic routes for N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide, and what analytical methods validate its purity?
A common approach involves cyclization of substituted quinoline precursors followed by carboxamide functionalization. For example, analogous tetrahydroquinoline derivatives are synthesized via nucleophilic substitution reactions using DMF/POCl₃ systems to activate carbonyl groups . Post-synthesis, purity is validated using HPLC (with C18 columns and acetonitrile/water gradients) and NMR (¹H/¹³C) to confirm regioselectivity and absence of byproducts. Melting point analysis (e.g., 157–159°C for structurally similar compounds) further corroborates crystallinity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (risk category H315/H319) .
- Storage : Maintain at 2–8°C in airtight containers to prevent degradation .
- Spill Management : Absorb with inert material (e.g., sand) and dispose via authorized waste handlers to avoid environmental release .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (e.g., boiling point ~439°C for similar carboxamides) .
- Forced Degradation : Exposure to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) followed by HPLC monitoring for degradation products .
- Light Sensitivity : Accelerated photostability testing per ICH guidelines using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of N-ethyl-1,2,3,4-tetrahydroquinoline derivatives be addressed?
Regioselective synthesis often requires:
- Directed Metalation : Use of lithiating agents (e.g., LDA) to direct substitution at the 5-position .
- Protecting Groups : Boc or acetyl groups to block competing reactive sites during carboxamide formation .
- Catalytic Strategies : Pd-catalyzed cross-coupling for C–N bond formation, minimizing side reactions .
Q. What methodologies resolve contradictions in reported biological activity data for this compound class?
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Structural Analogues : Subtle substituent changes (e.g., methoxy vs. ethyl groups) significantly alter receptor binding .
- Assay Conditions : Variations in cell lines, solvent (DMSO concentration), or incubation times affect potency. Standardized protocols (e.g., CLSI guidelines) are recommended .
- Metabolic Stability : Hepatic microsome assays can identify rapid degradation, explaining false-negative in vitro results .
Q. How does the N-ethyl group influence the compound’s pharmacokinetic properties compared to other alkyl substituents?
- Lipophilicity : Ethyl groups balance solubility (LogP ~2.5) better than methyl (lower LogP) or propyl (higher LogP), enhancing membrane permeability .
- Metabolic Resistance : Ethyl substituents reduce CYP450-mediated oxidation compared to bulkier groups, as shown in microsomal stability assays .
- Toxicity : Ethyl derivatives show lower acute toxicity (LD₅₀ >500 mg/kg in rodents) than N-methyl analogues, per OECD 423 guidelines .
Q. What computational strategies predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to 5-HT receptors, focusing on hydrogen bonding with Asp155 and π-π stacking with Phe340 .
- MD Simulations : Assess binding stability over 100 ns trajectories, quantifying root-mean-square deviation (RMSD) to identify conformational shifts .
- QSAR Models : Train models on substituent electronic parameters (Hammett σ) to predict IC₅₀ values for receptor inhibition .
Methodological Considerations
Q. How to optimize reaction yields in large-scale synthesis?
- Solvent Selection : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve scalability .
- Catalyst Loading : Reduce Pd catalyst to 0.5 mol% with microwave assistance (120°C, 30 min) to maintain >80% yield .
- Workflow Integration : In-line FTIR monitoring detects intermediates, enabling real-time adjustment of reaction parameters .
Q. What analytical techniques differentiate polymorphic forms of the compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
